molecular formula C20H28BrNO5 B1397638 (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354484-68-6

(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1397638
CAS No.: 1354484-68-6
M. Wt: 442.3 g/mol
InChI Key: BKVWCEHUQPVLRJ-ZFWWWQNUSA-N
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Description

(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a tert-butyl group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    tert-Butylation: The addition of a tert-butyl group to the phenoxy ring.

    Pyrrolidine Ring Formation: The construction of the pyrrolidine ring through cyclization reactions.

    tert-Butoxycarbonyl Protection: The protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction may produce de-brominated pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-[2-Chloro-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
  • (2S,4S)-4-[2-Fluoro-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Uniqueness

Compared to similar compounds, (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is unique due to the presence of the bromine atom, which can impart different chemical reactivity and biological activity. The tert-butyl group also contributes to its steric properties, influencing its interactions with molecular targets.

Biological Activity

The compound (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a synthetic organic molecule with potential biological applications. Its unique structure, characterized by a brominated aromatic moiety and a pyrrolidine backbone, suggests possible interactions with biological systems, particularly in the context of drug design and development.

  • Molecular Formula : C16H23BrNO3
  • Molecular Weight : 356.27 g/mol
  • CAS Number : 1354484-68-6
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenoxy group that is brominated at the para position.

In Vitro Studies

Recent research has focused on the transport characteristics of similar compounds in gliosarcoma models. For instance:

  • Uptake Assays : In vitro assays indicated that certain derivatives of pyrrolidinecarboxylic acids exhibit substantial cellular uptake through system A amino acid transporters. This could imply that this compound may also share this property, enhancing its potential as a therapeutic agent .
CompoundUptake (Control)Uptake (BCH Inhibition)Uptake (MeAIB Inhibition)
(R)-FAMP13.06 ± 0.234.27 ± 0.215.51 ± 0.16
(S)-FAMP4.77 ± 0.731.21 ± 0.133.29 ± 0.15

In Vivo Studies

In vivo studies using rat models have shown that certain enantiomers of similar compounds can achieve high tumor-to-normal tissue ratios, indicating effective targeting of tumor cells while minimizing effects on healthy tissue . This characteristic is critical for developing drugs that aim to treat cancers with reduced side effects.

Case Studies and Research Findings

  • Amino Acid Transport Modulation : A study demonstrated that the structural modifications in pyrrolidine derivatives significantly affect their transport characteristics across the blood-brain barrier, which is essential for central nervous system-targeted therapies .
  • Tumor Uptake Ratios : Research involving radiolabeled analogs has shown promising results in terms of high tumor uptake ratios compared to normal brain tissue, suggesting that modifications to the phenoxy group can enhance selectivity for tumor cells .

Properties

IUPAC Name

(2S,4S)-4-(2-bromo-4-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrNO5/c1-19(2,3)12-7-8-16(14(21)9-12)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVWCEHUQPVLRJ-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107133
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354484-68-6
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354484-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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